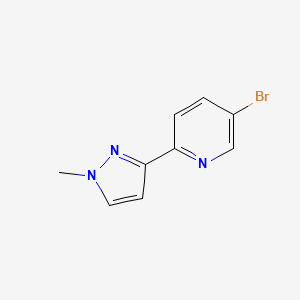

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine

CAS No.: 811464-20-7

Cat. No.: VC4337804

Molecular Formula: C9H8BrN3

Molecular Weight: 238.088

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 811464-20-7 |

|---|---|

| Molecular Formula | C9H8BrN3 |

| Molecular Weight | 238.088 |

| IUPAC Name | 5-bromo-2-(1-methylpyrazol-3-yl)pyridine |

| Standard InChI | InChI=1S/C9H8BrN3/c1-13-5-4-9(12-13)8-3-2-7(10)6-11-8/h2-6H,1H3 |

| Standard InChI Key | ISCOXVDHAKWFHJ-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)C2=NC=C(C=C2)Br |

Introduction

Chemical and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name is 5-bromo-2-(1-methylpyrazol-3-yl)pyridine, with the following key identifiers:

-

SMILES:

CN1C=CC(=N1)C2=NC=C(C=C2)Br -

InChIKey:

ISCOXVDHAKWFHJ-UHFFFAOYSA-N

The pyridine and pyrazole rings confer rigidity, while the bromine atom enhances reactivity in substitution reactions.

Computed Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Topological Polar Surface Area | 30.7 Ų | PubChem |

| Rotatable Bond Count | 1 | PubChem |

The compound’s moderate lipophilicity (XLogP3 = 1.6) suggests potential membrane permeability, relevant for drug design .

Synthesis and Optimization

Primary Synthetic Route

The most reported synthesis involves a two-step process:

-

Condensation: Reacting 2-ethynylpyridine with methylhydrazine in the presence of potassium hydroxide (KOH) in N,N-dimethylformamide (DMF) at 0°C for 1 hour, yielding 72% .

-

Bromination: Introducing bromine at the 5-position using tribromophosphine (PBr₃) or analogous reagents.

Reaction Scheme:

Alternative Methods

A patent (CN112079781A) describes a multi-step synthesis starting from diethyl butynedioate, involving cyclization, bromination, and hydrolysis, though this method is less efficient (47–61% yield) .

Biological and Pharmacological Applications

Material Science

The compound’s planar structure and electron-deficient pyridine ring make it a candidate for organic semiconductors and coordination polymers.

Comparative Analysis with Analogous Compounds

The position of substituents significantly influences reactivity and bioactivity. For instance, moving the methyl group from the 1H-pyrazol-3-yl to the 3-position alters hydrogen-bonding capacity.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315-H319 (Skin irritation) | Use gloves and eye protection |

| H335 (Respiratory irritation) | Use in ventilated areas |

The compound is labeled under GHS07 with a Warning signal word .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume